2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine is a useful research compound. Its molecular formula is C19H27N7 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.23279389 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications of Pyrazine Derivatives
Pyrazine, a key component in the chemical structure , has been identified as a crucial scaffold in various clinically used drugs. The presence of the pyrazine ring enhances biological activities when combined with other structures like pyrrole, pyrazole, imidazole, and triazole, among others. This indicates the importance of pyrazine derivatives in drug design and their wide range of therapeutic applications (Miniyar et al., 2013).
Role in Adenosine Receptor Antagonism
Compounds like the one , particularly those with a piperazine derivative of triazolotriazine and triazolopyrimidines, show significant affinity and selectivity for the adenosine A2A receptor. This is crucial in treating conditions like Parkinson's disease. The structure-activity relationship of these compounds highlights the potential in therapeutic applications, especially in neurodegenerative diseases (Peng et al., 2004).
Cardiovascular Agent Development
The triazolopyrimidine structure, when fused with heterocyclic systems like pyrrole and pyridine, shows promising results in coronary vasodilating and antihypertensive activities. This suggests the potential of such compounds in developing cardiovascular agents (Sato et al., 1980).
Cyclin-Dependent Kinase Inhibition
Compounds combining pyrazine and pyridine have been identified as potent cyclin-dependent kinase (CDK) inhibitors. This is significant in cancer therapy, as CDKs are crucial in cell cycle regulation. The molecular docking studies and the antiproliferative activity on tumor cell lines further underscore their potential in cancer treatment (Kuo et al., 2005).
Antimicrobial Applications
Novel 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines synthesized via iodine(III)-mediated oxidative approach have demonstrated potent antimicrobial properties. This suggests their application in addressing bacterial infections (Prakash et al., 2011).
Antihypertensive Properties
The synthesis of compounds like 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, incorporating structures similar to the queried compound, has shown significant antihypertensive activity. This underscores the potential of such compounds in treating hypertension (Evans et al., 1983).
Novel Pyrrolidine Alkaloids
Research on Anacyclus pyrethrum has led to the discovery of new piperidine derivatives with diverse skeletons, indicating the potential of such compounds in pharmacological applications (Chen et al., 2018).
Anticancer Agents
Novel pyrazolo[3,4-b]pyridine derivatives with hydrazone and azole functionalities have shown promise as anticancer agents. This is particularly significant in the development of new treatment options for various cancers (Nagender et al., 2016).
Propiedades
IUPAC Name |
2-[4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7/c1-2-10-24(9-1)14-18-22-23-19(26(18)16-3-4-16)15-5-11-25(12-6-15)17-13-20-7-8-21-17/h7-8,13,15-16H,1-6,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPDNLGLALJRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=C(N2C3CC3)C4CCN(CC4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.